molecular formula C11H16BrNO B8463387 5-Bromo-2-hexyloxypyridine

5-Bromo-2-hexyloxypyridine

Cat. No.: B8463387
M. Wt: 258.15 g/mol
InChI Key: WQCXWCUSVIAYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hexyloxypyridine is a pyridine derivative characterized by a bromine atom at the 5-position and a hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃) at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₆BrNO, with a molecular weight of 258.15 g/mol. The compound is synthesized via a multi-step process involving n-butyllithium and triisopropyl borate in a toluene/tetrahydrofuran solvent system under inert conditions, as described in a European patent application . The hexyloxy chain enhances lipophilicity, making the compound suitable for applications requiring solubility in non-polar environments, such as organic synthesis intermediates or precursors for boronic acid derivatives used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions).

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

5-bromo-2-hexoxypyridine

InChI

InChI=1S/C11H16BrNO/c1-2-3-4-5-8-14-11-7-6-10(12)9-13-11/h6-7,9H,2-5,8H2,1H3

InChI Key

WQCXWCUSVIAYJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The hexyloxy group in this compound increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or aromatic substituents (e.g., methoxyphenyl). This property enhances its utility in reactions requiring non-polar solvents or lipid-soluble intermediates.
  • Electronic Effects : Bromine at position 5 creates an electron-deficient pyridine ring, facilitating nucleophilic aromatic substitution. Methoxy groups (electron-donating) at position 2 or 5 alter electronic density, affecting reactivity in cross-coupling reactions .
  • Positional Isomerism: 3-Bromo-5-Methoxypyridine demonstrates how bromine placement (C3 vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.